2-Methyl-6-methyleneoctan-2-ol: A Comprehensive Technical Guide on Properties, Analytical Methodologies, and Applications
2-Methyl-6-methyleneoctan-2-ol: A Comprehensive Technical Guide on Properties, Analytical Methodologies, and Applications
Executive Summary
2-Methyl-6-methyleneoctan-2-ol (CAS No. 18479-59-9), also known as 2-methyl-6-methylideneoctan-2-ol or the dihydro derivative of myrcenol, is a versatile branched-chain tertiary alcohol and terminal olefin[1],[2]. In industrial applications, it serves as a high-value building block for the synthesis of complex organic molecules, particularly in the formulation of woody, amber, and musky aroma compounds[1]. Beyond fragrance chemistry, this compound has gained significant traction in agricultural metabolomics and drug development, where it functions as a secondary metabolite and a chemotaxonomic marker for discriminating plant cultivars[3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and the self-validating analytical protocols required for its extraction and quantification in complex biological matrices.
Physicochemical Profile & Structural Logic
The dual functionality of 2-methyl-6-methyleneoctan-2-ol—comprising a sterically hindered tertiary alcohol and an electron-rich terminal methylene group—dictates its chemical behavior[1]. The tertiary hydroxyl group provides solubility in polar matrices and resistance to rapid oxidation (compared to primary or secondary alcohols), while the terminal olefin at position 6 serves as a highly reactive site for electrophilic addition, cross-linking, or polymerization in material sciences[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-methyl-6-methylideneoctan-2-ol | [2] |
| CAS Number | 18479-59-9 | [1],[4] |
| Molecular Formula | C₁₀H₂₀O | [1],[2] |
| Molecular Weight | 156.26 g/mol | [1],[2] |
| Boiling Point | 217.6 °C at 760 mmHg | [4] |
| Density | 0.839 g/cm³ | [4] |
| Flash Point | 78.7 °C | [4] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Synthetic Pathways and Chemical Reactivity
Synthetically, 2-methyl-6-methyleneoctan-2-ol is closely related to the monoterpene myrcene. It is formally the 7,8-dihydro derivative of myrcenol[2]. The logical synthetic derivation involves the acid-catalyzed hydration of the conjugated diene system in myrcene to yield myrcenol, followed by the highly selective catalytic hydrogenation of the 7,8-double bond, leaving the 6-methylene group intact.
Figure 1: Logical synthetic pathway deriving 2-methyl-6-methyleneoctan-2-ol from myrcene.
Applications in Metabolomics and Drug Development
In the realm of plant metabolomics, secondary metabolites like 2-methyl-6-methyleneoctan-2-ol are critical for understanding plant defense mechanisms and phenotypic variance. Advanced chemometric studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have identified this compound as a key volatile organic compound (VOC) and a discriminant marker in various Lycopersicon esculentum (tomato) cultivars[3].
Furthermore, profiling of secondary metabolites in Olea europaea (olive) leaves has demonstrated that the presence and concentration of specific volatile terpenes can differentiate cultivation zones and genetic lineages[3]. For drug development professionals, isolating and quantifying these specific terpenes provides insight into the biosynthetic pathways of potentially bioactive plant extracts.
Self-Validating Analytical Methodology: HS-SPME-GC-MS
To accurately quantify 2-methyl-6-methyleneoctan-2-ol in complex biological or consumer product matrices[5], Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard.
System Validation Mechanism (Trustworthiness)
Before initiating the protocol, the system must be validated. A procedural blank (an empty, sealed vial) is processed to verify the absence of carryover on the SPME fiber. An isotopically labeled internal standard (e.g., 2-octanol-d17) is spiked into the sample matrix. The recovery rate of this internal standard validates the extraction efficiency, dynamically normalizing any matrix suppression effects and ensuring the quantitative readout is absolute.
Step-by-Step Protocol & Causality
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Matrix Preparation & Salting-Out:
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Procedure: Homogenize 2.0 g of the biological matrix in a 20 mL hermetically sealed headspace vial, adding 1.0 M NaCl.
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Causality: The addition of NaCl increases the ionic strength of the aqueous phase. This "salting-out" effect thermodynamically drives the non-polar and semi-polar volatiles out of the solution and into the headspace, maximizing the partition coefficient ( Khs ).
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Thermal Equilibration:
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Procedure: Incubate the vial at 40°C for 15 minutes under continuous agitation.
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Causality: Agitation accelerates mass transfer, while the mild 40°C temperature establishes a thermodynamic equilibrium between the liquid and gas phases without inducing thermal degradation or artifact formation of the tertiary alcohol.
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Solid-Phase Microextraction:
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Procedure: Expose a 50/30 µm DVB/CAR/PDMS mixed-phase fiber to the headspace for 30 minutes.
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Causality: The tripartite coating is deliberately chosen: Divinylbenzene (DVB) captures semi-volatile compounds, Carboxen (CAR) traps low-molecular-weight analytes, and Polydimethylsiloxane (PDMS) adsorbs non-polar terpenes. This ensures comprehensive capture of the target's dual functionality.
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Thermal Desorption & GC-MS Analysis:
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Procedure: Retract the fiber and inject it into the GC inlet at 250°C for 5 minutes in splitless mode.
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Causality: Flash heating at 250°C instantaneously breaks the intermolecular forces between the analyte and the fiber coating, ensuring a narrow injection band that prevents chromatographic peak tailing and ensures high-resolution mass spectral detection.
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Figure 2: Self-validating HS-SPME-GC-MS analytical workflow for volatile metabolomic profiling.
Environmental and Toxicological Considerations
Because 2-methyl-6-methyleneoctan-2-ol is highly volatile, it is frequently detected in emission studies of fragranced consumer products[5]. While its primary use is to impart pleasant olfactory notes, its classification as a Volatile Organic Compound (VOC) requires stringent monitoring[5]. In enclosed environments, the accumulation of terpene-derived VOCs can impact indoor air quality. Consequently, regulatory bodies and formulation scientists must balance its organoleptic benefits with environmental emission thresholds, utilizing the aforementioned GC-MS protocols to ensure product safety and compliance.
References
- 2-Methyl-6-Methyleneoctan-2-Ol CAS NO 18479-59-9 - ChemicalCell chemicalroot.com
- CAS 18479-59-9 2-Methyl-6-methylideneoctan-2-ol - Alfa Chemistry alfa-chemistry.com
- 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. - PubChem nih.gov
- Volatile Chemical Emissions from 134 Common Consumer Products wsimg.com
- Secondary metabolites of Olea europaea leaves as markers for the discrimination of cultivars and cultivation zones by multivariate analysis researchg
Sources
- 1. 2-Methyl-6-Methyleneoctan-2-Ol | 18479-59-9 | ChemicalCell [chemicalcell.com]
- 2. 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | C10H20O | CID 87671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nebula.wsimg.com [nebula.wsimg.com]
